molecular formula C22H22N4O3S B2913047 (E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 886913-89-9

(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2913047
CAS No.: 886913-89-9
M. Wt: 422.5
InChI Key: WNNXYKPGBDJBFL-UXBLZVDNSA-N
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Description

(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study highlighted the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent antibacterial efficacies and biofilm inhibition activities against different bacterial strains including E. coli, S. aureus, and S. mutans. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated better biofilm inhibition activities than Ciprofloxacin, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives, including those linked with 1-pyridin-2-yl-piperazine, were evaluated against several bacteria and fungi, demonstrating the antimicrobial potential of such derivatives. This research underscores the utility of piperazine-linked compounds in the development of new antimicrobial agents (Patel et al., 2012).

Anticancer Activity

A series of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, was studied for anticancer activity. The compounds exhibited significant efficacy against various cancer cell lines, highlighting the therapeutic potential of piperazine derivatives in cancer treatment (Turov, 2020).

Antiviral and Antileishmanial Activities

Piperazine derivatives have also been investigated for their antiviral and antileishmanial activities. For instance, nitroimidazole derivatives with piperazinyl groups showed promising anti-HIV activity. Similarly, compounds synthesized for leishmanicidal activity against Leishmania major demonstrated strong potential, indicating the broad-spectrum biomedical applications of these derivatives (Al-Masoudi et al., 2007; Tahghighi et al., 2011).

Dual Action Antidepressants

Research into dual-action antidepressants led to the synthesis of compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, showing promising results for in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition. This suggests the potential of piperazine derivatives in developing new antidepressant drugs (Silanes et al., 2004).

Properties

IUPAC Name

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-3-9-19-21(16(15)2)23-22(30-19)25-13-11-24(12-14-25)20(27)10-6-17-4-7-18(8-5-17)26(28)29/h3-10H,11-14H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNXYKPGBDJBFL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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